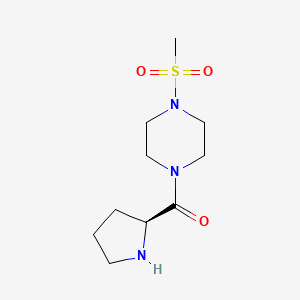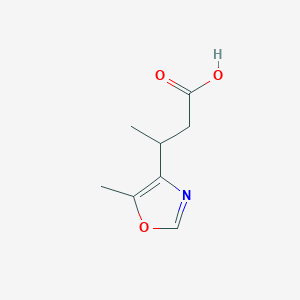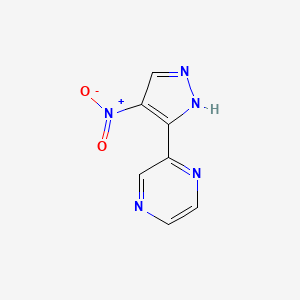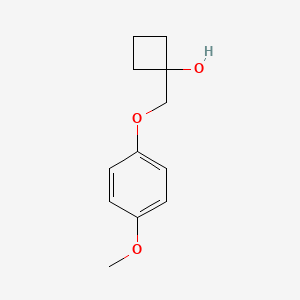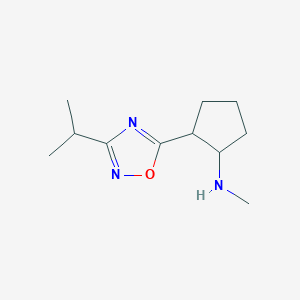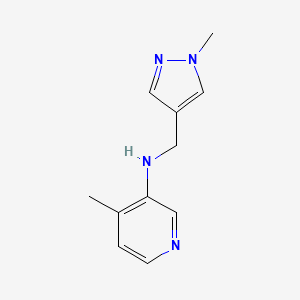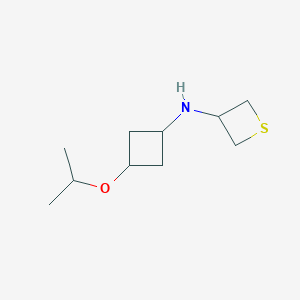
N-(3-Isopropoxycyclobutyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Isopropoxycyclobutyl)thietan-3-amine is a chemical compound that features a cyclobutyl ring substituted with an isopropoxy group and a thietan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Isopropoxycyclobutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a cyclobutyl halide with an isopropoxy group, followed by the introduction of the thietan-3-amine moiety. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Isopropoxycyclobutyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan-3-amine moiety to a more reduced form.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-Isopropoxycyclobutyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(3-Isopropoxycyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietan-3-amine: A simpler analog without the isopropoxycyclobutyl group.
Cyclobutylamines: Compounds with a cyclobutyl ring and various amine substituents.
Isopropoxy derivatives: Compounds with an isopropoxy group attached to different core structures.
Uniqueness
N-(3-Isopropoxycyclobutyl)thietan-3-amine is unique due to the combination of the cyclobutyl ring, isopropoxy group, and thietan-3-amine moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H19NOS |
|---|---|
Molekulargewicht |
201.33 g/mol |
IUPAC-Name |
N-(3-propan-2-yloxycyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NOS/c1-7(2)12-10-3-8(4-10)11-9-5-13-6-9/h7-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
RUAOWUGMMFKMGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1CC(C1)NC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 8-acetyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13344514.png)
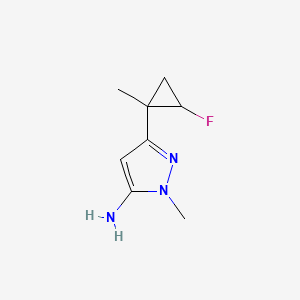
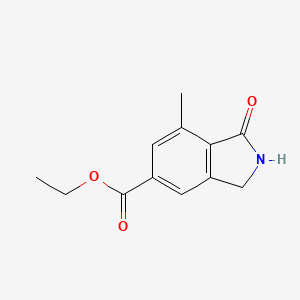
![Rel-(3aR,6aS)-1-ethylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B13344542.png)
![1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
